molecular formula C17H15F3N4OS B10966698 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10966698
M. Wt: 380.4 g/mol
InChI Key: TZYCMVIGLVVQKZ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopentathiophene ring, and a trifluoromethyl-substituted pyrazole. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyclopentathiophene Ring: This step often starts with the cyclization of a suitable diene with sulfur sources under acidic conditions to form the cyclopentathiophene core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Synthesis of the Pyrazole Ring: The pyrazole ring is usually synthesized through the condensation of hydrazines with 1,3-diketones or their equivalents.

    Coupling Reactions: The final step involves coupling the cyclopentathiophene and pyrazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like anti-inflammatory, anticancer, or antiviral therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is the combination of its structural elements, which confer a unique set of chemical and biological properties. The presence of both a cyano group and a trifluoromethyl group, along with the heterocyclic rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15F3N4OS

Molecular Weight

380.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)14-6-12(9-4-5-9)24(23-14)8-15(25)22-16-11(7-21)10-2-1-3-13(10)26-16/h6,9H,1-5,8H2,(H,22,25)

InChI Key

TZYCMVIGLVVQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4

Origin of Product

United States

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